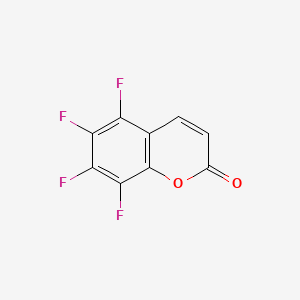

5,6,7,8-Tetrafluorocoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrafluorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F4O2/c10-5-3-1-2-4(14)15-9(3)8(13)7(12)6(5)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKMOKUQPFWCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345560 | |

| Record name | 5,6,7,8-tetrafluorochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33739-04-7 | |

| Record name | 5,6,7,8-tetrafluorochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Spectroscopic Data of 5,6,7,8-Tetrafluorocoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 5,6,7,8-Tetrafluorocoumarin. Due to the limited availability of public experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed, standardized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data are provided to facilitate the characterization of this compound in a laboratory setting. A logical workflow for the spectroscopic analysis of a newly synthesized compound is also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from known data of analogous coumarin and fluoroaromatic compounds.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | ~ 6.4 | Doublet | JH-H = ~9.5 | H-3 |

| ¹H | ~ 7.8 | Doublet | JH-H = ~9.5 | H-4 |

| ¹³C | ~ 108 | Singlet | - | C-4a |

| ¹³C | ~ 117 | Singlet | - | C-3 |

| ¹³C | ~ 135-145 | Multiplet (due to C-F coupling) | - | C-5, C-6, C-7, C-8 |

| ¹³C | ~ 144 | Singlet | - | C-4 |

| ¹³C | ~ 148 | Singlet | - | C-8a |

| ¹³C | ~ 155 | Singlet | - | C-2 (Carbonyl) |

| ¹⁹F | ~ -140 to -160 | Multiplet | - | F-5, F-6, F-7, F-8 |

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 3100-3000 | Medium | C-H stretch (aromatic/vinylic) |

| ~ 1750-1730 | Strong | C=O stretch (lactone) |

| ~ 1620-1580 | Medium-Strong | C=C stretch (aromatic and pyrone ring) |

| ~ 1300-1000 | Strong | C-F stretch |

| ~ 1250-1100 | Strong | C-O stretch (ester) |

Table 3: Predicted UV-Visible Spectroscopic Data for this compound in Methanol

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~ 280-320 | ~ 5,000-15,000 | π → π* |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| ~ 234 | 100 | [M]⁺ (Molecular Ion) |

| ~ 206 | High | [M-CO]⁺ |

| ~ 178 | Medium | [M-2CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, an external standard like CFCl₃ can be used.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. Proton decoupling may be applied to simplify the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the conjugated system of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

-

Use the same solvent as a blank reference.

Data Acquisition:

-

Record the spectrum over a wavelength range of approximately 200-600 nm.

-

The instrument will automatically subtract the blank spectrum from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization (EI) source or a high-resolution mass spectrometer (e.g., Q-TOF).

Sample Preparation (for GC-MS):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

The mass spectrometer will ionize the sample (typically with 70 eV for EI) and separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

5,6,7,8-Tetrafluorocoumarin: A Technical Overview for Scientific Professionals

CAS Number: 33739-04-7 Molecular Formula: C₉H₂F₄O₂

This technical guide provides a comprehensive overview of the known properties, potential applications, and synthetic considerations for 5,6,7,8-Tetrafluorocoumarin, a fluorinated derivative of coumarin. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical biology.

Core Properties

Detailed experimental data on the physical and chemical properties of this compound are not extensively available in publicly accessible literature. The following tables summarize the available information and provide estimated properties based on related compounds.

Table 1: Physical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Weight | 222.11 g/mol | Calculated |

| Appearance | Solid (predicted) | Based on typical state of similar coumarins |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water (predicted). | Based on the general solubility of coumarins and fluorinated organic compounds. |

Table 2: Spectroscopic and Hazard Information

| Parameter | Details | Source/Notes |

| NMR Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR data are not readily available in public databases. | - |

| IR Spectroscopy | Expected to show characteristic peaks for a lactone carbonyl (C=O) and C-F bonds. | General spectroscopic principles. |

| Mass Spectrometry | The exact mass can be used for identification. | - |

| Safety and Handling | Refer to the Safety Data Sheet (SDS) from the supplier. General precautions for handling fluorinated organic compounds should be taken. Use appropriate personal protective equipment (PPE), including gloves and eye protection, and work in a well-ventilated area. | - |

Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the direct synthesis of this compound are not widely published. However, the synthesis of related fluorinated coumarins often involves the cyclization of fluorinated phenols or the modification of existing coumarin scaffolds.

The reactivity of the tetrafluorophenyl ring in the related compound, 5,6,7,8-tetrafluoro-4-hydroxycoumarin, has been explored. Studies have shown that the fluorine atoms, particularly at the 7-position, are susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of various functional groups, which can be leveraged to modulate the molecule's properties for specific applications.

Potential Applications in Research and Drug Development

While specific studies on this compound are limited, the broader class of fluorinated coumarins has garnered significant interest in several scientific domains. The introduction of fluorine atoms can enhance metabolic stability, improve cell membrane permeability, and modulate the electronic properties of the coumarin core, making them attractive scaffolds for various applications.

Fluorescent Probes and Imaging

Coumarin derivatives are well-known for their fluorescent properties. The electron-withdrawing nature of the fluorine atoms in this compound is expected to influence its photophysical properties, potentially leading to unique spectral characteristics. Fluorinated coumarins are being investigated as probes for detecting biologically relevant analytes and for cellular imaging applications.

Medicinal Chemistry and Drug Discovery

The coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticoagulant, anticancer, and antimicrobial properties. The incorporation of a tetrafluorophenyl ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

The diagram below illustrates the potential logical workflow for the application of fluorinated coumarins in research and development.

Caption: Logical workflow for the development and application of this compound derivatives.

Experimental Protocols

Due to the lack of specific published experimental procedures for this compound, this section cannot provide detailed protocols. Researchers interested in working with this compound should consult literature on the synthesis and handling of analogous fluorinated coumarins and perform appropriate reaction optimization and safety assessments.

Conclusion

This compound is a potentially valuable compound for researchers in chemistry and biology. Its fluorinated structure suggests unique properties that could be exploited for the development of novel fluorescent probes and therapeutic agents. However, the current lack of publicly available data necessitates further investigation to fully characterize its physical, chemical, and biological properties. This guide serves as a starting point for professionals interested in exploring the potential of this and related fluorinated coumarin derivatives.

5,6,7,8-Tetrafluorocoumarin: A Technical Deep Dive into its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 5,6,7,8-Tetrafluorocoumarin. Due to a lack of specific experimental data for this compound in the available scientific literature, this document extrapolates its characteristics based on the well-documented photophysical behavior of structurally related fluorinated coumarins. This guide covers the theoretical basis for its absorption and fluorescence characteristics, the influence of solvent environments, and detailed experimental protocols for the future characterization of this and similar fluorophores.

Introduction

Coumarins are a prominent class of heterocyclic compounds widely utilized as fluorescent probes and labels in biomedical research and drug development. Their popularity stems from their high fluorescence quantum yields, photostability, and sensitivity to the local microenvironment. The introduction of fluorine atoms into the coumarin scaffold can significantly modulate its electronic and, consequently, its photophysical properties. Strategic fluorination can lead to enhanced photostability, larger Stokes shifts, and altered solvent sensitivity. This compound, with its fully fluorinated benzene ring, represents an intriguing but currently under-characterized member of this family. This guide aims to provide a foundational understanding of its expected photophysical behavior and the methodologies for its empirical investigation.

Expected Photophysical Properties

The introduction of multiple electron-withdrawing fluorine atoms on the benzene ring is expected to influence the intramolecular charge transfer (ICT) character of the coumarin system. This will likely impact the absorption and emission maxima, quantum yield, and fluorescence lifetime.

Table 1: Anticipated Photophysical Properties of this compound in Various Solvents

| Property | Nonpolar Solvent (e.g., Cyclohexane) | Polar Aprotic Solvent (e.g., Acetonitrile) | Polar Protic Solvent (e.g., Ethanol) |

| Absorption Maximum (λabs, nm) | Shorter Wavelength | Longer Wavelength | Longer Wavelength |

| Emission Maximum (λem, nm) | Shorter Wavelength | Longer Wavelength | Longest Wavelength |

| Stokes Shift (nm) | Smaller | Larger | Largest |

| Fluorescence Quantum Yield (ΦF) | Higher | Moderate | Lower |

| Fluorescence Lifetime (τ, ns) | Longer | Shorter | Shorter |

Note: The values in this table are qualitative predictions based on the known behavior of other fluorinated coumarins and are intended to guide future experimental work.

Experimental Protocols

To empirically determine the photophysical properties of this compound, the following detailed experimental methodologies are recommended.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology:

-

Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of this compound in various spectroscopic-grade solvents of differing polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, and water).

-

Absorption Spectroscopy:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Record the absorption spectrum of each solution from approximately 250 nm to 500 nm.

-

Use the pure solvent as a reference.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its λabs.

-

Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 600 nm.

-

Identify the wavelength of maximum emission (λem).

-

Determination of Fluorescence Quantum Yield (ΦF)

Objective: To quantify the efficiency of the fluorescence process. The comparative method using a well-characterized standard is most common.[1][2][3]

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) or Coumarin 1 in ethanol (ΦF = 0.73) are common choices for blue-emitting dyes.

-

Sample Preparation: Prepare a series of solutions of both the standard and the test compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, exciting at the same wavelength used for the absorbance measurements.

-

-

Calculation: The quantum yield of the unknown sample (Φunk) is calculated using the following equation:

Φunk = Φstd * (Gradunk / Gradstd) * (η2unk / η2std)

Where:

-

Φstd is the quantum yield of the standard.

-

Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime (τ)

Objective: To determine the average time the molecule spends in the excited state. Time-Correlated Single Photon Counting (TCSPC) is the preferred method.[4][5][6]

Methodology:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode).

-

Data Acquisition:

-

Excite the sample with the pulsed light source at its λabs.

-

Collect the emitted photons and record their arrival times relative to the excitation pulse.

-

Accumulate data until a statistically significant decay histogram is generated.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Data Analysis:

-

Deconvolute the IRF from the experimental fluorescence decay curve.

-

Fit the resulting decay curve to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the comprehensive photophysical characterization of a fluorescent compound.

Conclusion

While direct experimental data on the photophysical properties of this compound remains to be reported, this technical guide provides a robust framework for its anticipated behavior and detailed protocols for its empirical characterization. The extensive fluorination of the coumarin core suggests that this molecule may possess unique and potentially advantageous properties, such as enhanced photostability and distinct solvent sensitivity, making it a person of interest for the development of novel fluorescent probes. The experimental workflows outlined herein offer a clear path for researchers to systematically investigate and unlock the potential of this and other under-characterized fluorophores.

References

An In-depth Technical Guide to the Quantum Yield and Lifetime of Fluorinated Coumarins, with Reference to 5,6,7,8-Tetrafluorocoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a prominent class of fluorescent molecules widely utilized in biomedical research and drug development as probes, sensors, and labels.[1] The introduction of fluorine atoms into the coumarin scaffold can significantly modulate their photophysical properties, including fluorescence quantum yield and lifetime.[2] Fluorination often leads to enhanced photostability, larger Stokes shifts, and a high sensitivity to the local microenvironment, making these compounds valuable tools for sophisticated fluorescence-based applications.[3] This guide details the core concepts of fluorescence quantum yield and lifetime, presents data for representative fluorinated coumarins, and provides detailed experimental protocols for their measurement.

Core Photophysical Concepts

Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4] A higher quantum yield indicates a brighter fluorophore. The quantum yield is highly dependent on the molecular structure of the coumarin and the surrounding solvent environment.[5] For many 7-aminocoumarins, the quantum yield is observed to decrease in polar solvents due to the formation of a twisted intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway.[5][6]

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[7] This parameter is an intrinsic property of a fluorophore and is generally independent of the fluorophore concentration and excitation intensity.[8] Fluorescence lifetime measurements are a powerful tool in many areas of research, including fluorescence lifetime imaging microscopy (FLIM), for probing the cellular microenvironment.

Quantitative Data for Fluorinated Coumarins

While specific data for 5,6,7,8-Tetrafluorocoumarin is not available, the following table summarizes the quantum yield and lifetime for other fluorinated coumarin derivatives in various solvents. These compounds, particularly those with trifluoromethyl groups, serve as excellent models for understanding the influence of fluorine substitution.

| Coumarin Derivative | Solvent | Quantum Yield (Φ) | Lifetime (τ) [ns] |

| Coumarin 152 (7-(Dimethylamino)-4-(Trifluoromethyl)Coumarin) | Various | Varies with solvent polarity | - |

| Coumarin 6 | Ethanol | - | Stable |

| Fluorinated Coumarin Derivative | Acetonitrile | - | - |

| Fluorinated Coumarin Derivative | Water | - | - |

Note: The table is populated with qualitative descriptions based on the search results, as specific numerical values were not consistently provided across the documents for a single compound in multiple solvents. For instance, Coumarin 152's quantum yield is noted to be solvent-dependent.[9] Coumarin 6 is highlighted for its stable lifetime across different solvents and concentrations.[10]

Experimental Protocols

1. Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method, also known as the comparative method, is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[4][11]

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Fluorophore of interest (sample)

-

Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectroscopic grade solvents

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the same solvent.

-

Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectra of each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity for each spectrum.

-

Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the linear fits for the sample and reference plots, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.[2]

2. Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[7][12] The method is based on the detection of single photons and the measurement of their arrival times relative to the excitation pulse.[8]

Materials and Equipment:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

-

Sample holder

-

Emission filter

-

Single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD))

-

TCSPC electronics module

-

Computer with data acquisition and analysis software

Procedure:

-

Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent.

-

Instrument Setup:

-

Set the excitation wavelength and pulse repetition rate of the light source.

-

Select an appropriate emission filter to isolate the fluorescence signal.

-

Optimize the detector settings.

-

-

Data Acquisition:

-

The sample is excited by the pulsed light source.

-

The TCSPC system measures the time difference between the excitation pulse and the detection of the first emitted photon.

-

This process is repeated for a large number of excitation cycles to build a histogram of photon arrival times, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The instrument response function (IRF) is measured using a scattering solution.

-

The fluorescence decay curve is fitted to an exponential decay model, deconvolved with the IRF, to extract the fluorescence lifetime (τ).

-

Visualizations

Caption: Experimental workflows for quantum yield and lifetime determination.

Caption: Influence of solvent polarity on coumarin fluorescence pathways.

References

- 1. soc.chim.it [soc.chim.it]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 9. tandfonline.com [tandfonline.com]

- 10. Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 5,6,7,8-Tetrafluorocoumarin

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6,7,8-Tetrafluorocoumarin is a fluorinated derivative of coumarin, a benzopyrone scaffold present in many natural and synthetic compounds of biological importance. The introduction of fluorine atoms into the coumarin backbone is anticipated to significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its solubility and stability is paramount for its application in drug discovery and materials science, as these parameters influence bioavailability, formulation, storage, and ultimately, therapeutic efficacy and product shelf-life.

This technical guide presents a detailed overview of the recommended experimental procedures for the comprehensive characterization of the solubility and stability of this compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. It is essential to determine both the kinetic and thermodynamic solubility of this compound in various aqueous and organic media relevant to preclinical and formulation development.

Experimental Protocols

2.1.1 Kinetic Solubility Determination

Kinetic solubility is a high-throughput assessment of the concentration of a compound that remains in solution after precipitation from a stock solution (typically in DMSO) in an aqueous buffer.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well microplates (polypropylene for storage, UV-transparent for analysis)

-

Automated liquid handler (recommended)

-

Plate shaker

-

Plate reader (UV-Vis spectrophotometer or nephelometer)

-

HPLC-UV system

-

-

Methodology:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well polypropylene plate, add a small volume of the DMSO stock solution to PBS (pH 7.4) to achieve a final DMSO concentration of ≤1% (v/v). A typical starting concentration of the test compound is 100 µM.

-

Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

-

Measure the turbidity of the solutions using a nephelometer.

-

Alternatively, filter the samples through a 0.45 µm filter plate to remove precipitated compound.

-

Analyze the concentration of the solubilized compound in the filtrate by HPLC-UV or UV-Vis spectroscopy.

-

2.1.2 Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the gold standard for solubility measurement.

-

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS at various pH values, ethanol, DMSO, relevant formulation vehicles)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV system

-

-

Methodology:

-

Add an excess amount of solid this compound to a series of vials containing the selected solvents.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.

-

Data Presentation

The solubility data for this compound should be summarized in a clear tabular format.

Table 1: Kinetic Solubility of this compound

| Parameter | Value |

|---|---|

| Buffer System | PBS, pH 7.4 |

| Incubation Time | 2 hours |

| Temperature | 25 °C |

| Kinetic Solubility (µM) | [Experimental Value] |

Table 2: Thermodynamic Solubility of this compound

| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

|---|---|---|---|---|

| Water | N/A | 25 | [Experimental Value] | [Experimental Value] |

| PBS | 5.0 | 25 | [Experimental Value] | [Experimental Value] |

| PBS | 7.4 | 25 | [Experimental Value] | [Experimental Value] |

| PBS | 9.0 | 25 | [Experimental Value] | [Experimental Value] |

| Ethanol | N/A | 25 | [Experimental Value] | [Experimental Value] |

| DMSO | N/A | 25 | [Experimental Value] | [Experimental Value] |

Visualization of Experimental Workflow

An In-depth Technical Guide to 5,6,7,8-Tetrafluorocoumarin Derivatives and their Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and derivatization of 5,6,7,8-tetrafluorocoumarins, a class of compounds of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into the coumarin scaffold can profoundly influence the physicochemical and biological properties of the resulting molecules, often leading to enhanced metabolic stability, binding affinity, and cell permeability. This guide details the core synthetic methodologies, provides specific experimental protocols, and explores the biological activities of these derivatives, with a focus on their roles as enzyme inhibitors.

Synthesis of the 5,6,7,8-Tetrafluorocoumarin Core

The primary route to the this compound scaffold is through the Pechmann condensation, a classic method for coumarin synthesis involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. In the case of tetrafluorocoumarins, the starting phenol is 2,3,4,5-tetrafluorophenol.

General Synthetic Scheme: Pechmann Condensation

The reaction proceeds via an initial transesterification followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the coumarin ring system.

Caption: General workflow for the Pechmann condensation to synthesize this compound.

Derivatization of the this compound Scaffold

The this compound core, particularly the 4-hydroxy derivative, serves as a versatile platform for the synthesis of a wide array of derivatives. The electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, typically at the C7 position. Furthermore, the 3-position can be readily functionalized.

Key Derivatization Reactions:

-

Acylation at the 3-position: Introduction of an acetyl group at the C3 position is a common modification, yielding 3-acetyl-4-hydroxy-5,6,7,8-tetrafluorocoumarin. This is often achieved by reacting the 4-hydroxycoumarin with acetic acid in the presence of a dehydrating agent like phosphorus oxychloride.

-

Carboxylation at the 3-position: The introduction of a carboxylic acid group at the C3 position can be achieved through various methods, including the hydrolysis of a 3-ester derivative.

-

Nucleophilic Aromatic Substitution: The fluorine atoms on the benzene ring can be displaced by various nucleophiles. Reactions with amines (e.g., benzylamine, aniline) and thiols have been reported, leading to the formation of 7-amino and 7-thio substituted tetrafluorocoumarin derivatives. The reaction conditions, such as the solvent and temperature, can influence the position and extent of substitution.

Experimental Protocols

Synthesis of 4-Hydroxy-5,6,7,8-tetrafluorocoumarin

Materials:

-

2,3,4,5-Tetrafluorophenol

-

Diethyl malonate

-

Polyphosphoric acid (PPA)

-

Anhydrous toluene

-

Ethanol

Procedure:

-

A mixture of 2,3,4,5-tetrafluorophenol and diethyl malonate in anhydrous toluene is heated to reflux.

-

Polyphosphoric acid is cautiously added to the reaction mixture.

-

The reaction is maintained at reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield 4-hydroxy-5,6,7,8-tetrafluorocoumarin.

Synthesis of 3-Acetyl-4-hydroxy-5,6,7,8-tetrafluorocoumarin

Materials:

-

4-Hydroxy-5,6,7,8-tetrafluorocoumarin

-

Glacial acetic acid

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

A mixture of 4-hydroxy-5,6,7,8-tetrafluorocoumarin and glacial acetic acid is heated.

-

Phosphorus oxychloride is added dropwise to the heated mixture.

-

The reaction is refluxed for a specified period, and the reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and carefully poured into ice-water.

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization to afford 3-acetyl-4-hydroxy-5,6,7,8-tetrafluorocoumarin.

Quantitative Data Summary

| Compound | Synthesis Method | Catalyst/Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 4-Hydroxy-5,6,7,8-tetrafluorocoumarin | Pechmann Condensation | PPA | Toluene | 4-6 | 60-70 | 230-232 |

| 3-Acetyl-4-hydroxy-5,6,7,8-tetrafluorocoumarin | Acylation | POCl₃ | Glacial Acetic Acid | 2-3 | 75-85 | 185-187 |

| 7-Amino-5,6,8-trifluoro-4-hydroxycoumarin | Nucleophilic Substitution | Benzylamine | Xylene | 5-7 | 50-60 | >300 |

Biological Activity and Signaling Pathways

This compound derivatives have been investigated for their potential as inhibitors of various enzymes, implicating them in a range of therapeutic areas.

Caspase-1 Inhibition and the Inflammasome Pathway

Caspase-1 is a key enzyme in the inflammatory response, responsible for the processing and activation of pro-inflammatory cytokines such as IL-1β and IL-18. Some coumarin derivatives have been shown to inhibit caspase-1 activity. This inhibition can occur through an allosteric, non-competitive mechanism, preventing the assembly and activation of the inflammasome complex.

Caption: Inhibition of the Caspase-1 pathway by tetrafluorocoumarin derivatives.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Coumarin derivatives have been identified as mixed-type inhibitors of AChE, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[1][2] This dual-site interaction can effectively block the hydrolysis of acetylcholine.

Caption: Mechanism of acetylcholinesterase inhibition by tetrafluorocoumarin derivatives.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain. Coumarin derivatives have been shown to be competitive or mixed-type inhibitors of MAO, with the substitution pattern on the coumarin ring influencing the selectivity for MAO-A or MAO-B.[3][4]

Caption: Inhibition of monoamine oxidase by tetrafluorocoumarin derivatives.

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase is an enzyme that catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate and dehydroepiandrosterone sulfate (DHEAS), to their biologically active unconjugated forms. Inhibition of STS is a therapeutic strategy for hormone-dependent cancers. Certain coumarin derivatives, particularly those bearing a sulfamate group, act as active-site-directed, irreversible inhibitors of STS.[5][6]

Caption: Irreversible inhibition of steroid sulfatase by tetrafluorocoumarin sulfamates.

Topoisomerase Inhibition and Apoptosis

Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Topoisomerase inhibitors can stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and the induction of apoptosis. Coumarin derivatives have been identified as topoisomerase inhibitors, representing a potential avenue for anticancer drug development.[7]

Caption: Induction of apoptosis through topoisomerase inhibition by tetrafluorocoumarin derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of acetylcholinesterase by coumarins: the case of coumarin 106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms – ScienceOpen [scienceopen.com]

- 5. Potent active site-directed inhibition of steroid sulphatase by tricyclic coumarin-based sulphamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of steroid sulphatase activity by tricyclic coumarin sulphamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tacrine-Coumarin Derivatives as Topoisomerase Inhibitors with Antitumor Effects on A549 Human Lung Carcinoma Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Fluorinated Coumarin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are widely distributed in nature and have long been recognized for their diverse pharmacological properties. The strategic incorporation of fluorine atoms into the coumarin scaffold has emerged as a powerful strategy in medicinal chemistry to enhance their biological efficacy. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic profiles of the parent molecule. This technical guide provides an in-depth overview of the biological activities of fluorinated coumarin compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Fluorinated coumarins have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various fluorinated coumarin derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| A4 | HeLa (Cervical Cancer) | 8.13 | [1] |

| 1j | A-549 (Lung Carcinoma) | < 10 | [2] |

| 1b | MDA-MB-231 (Breast Adenocarcinoma) | < 10 | [2] |

| 9c | MDA-MB-231 (Breast Cancer) | 9.33 | [3] |

| 14b | HepG2 (Liver Cancer) | 2.62–4.85 | [4] |

| 14e | HepG2 (Liver Cancer) | 2.62–4.85 | [4] |

| 14b | HeLa (Cervical Cancer) | 0.39–0.75 | [4] |

| 14e | HeLa (Cervical Cancer) | 0.39–0.75 | [4] |

| S7 | MIA PaCa-2 (Pancreatic Cancer) | single-digit nanomolar | [5] |

Key Signaling Pathways in Anticancer Activity

Fluorinated coumarins exert their anticancer effects by modulating several critical signaling pathways.

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Some fluorinated coumarins have been shown to inhibit this pathway, leading to the suppression of tumor progression.

Caption: Inhibition of the PI3K/AKT signaling pathway by fluorinated coumarins.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Its constitutive activation is linked to cancer development and progression. Certain coumarin derivatives have demonstrated the ability to inhibit the NF-κB signaling pathway.

Caption: Modulation of the NF-κB signaling pathway by fluorinated coumarins.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat. Fluorinated coumarins have shown promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of various fluorinated coumarin derivatives, presenting their minimum inhibitory concentration (MIC) or 50% effective concentration (EC50) values.

| Compound ID | Microorganism | MIC (µg/mL) | EC50 (µg/mL) | Reference |

| C5 | Alternaria alternata | 11.5 | [1] | |

| C5 | Colletotrichum gloeosporioides | 18.0 | [1] | |

| C5 | Pyricularia grisea | 33.8 | [1] | |

| 29k (3,4-difluoro) | Gram-positive & Gram-negative bacteria | 6.25 | [6] | |

| 29o (trifluoromethyl) | Gram-positive bacteria | 3.125 | [6] | |

| 5f | Botrytis cinerea | (90.1% inhibition at 100 µg/mL) | [7] | |

| 6h | Botrytis cinerea | (85.0% inhibition at 100 µg/mL) | [7] |

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of fluorinated coumarins are diverse and can include the disruption of cell membrane integrity, inhibition of essential enzymes like chitinase in fungi, and interference with DNA gyrase in bacteria.[1][8]

Enzyme Inhibitory Activity

Fluorinated coumarins have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis, highlighting their therapeutic potential for a range of conditions.

Quantitative Data Summary: Enzyme Inhibitory Activity

The following table summarizes the in vitro enzyme inhibitory activity of various fluorinated coumarin derivatives, presenting their half-maximal inhibitory concentration (IC50) values.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 2b | Steroid Sulfatase | 0.27 | [9] |

| 2c | Steroid Sulfatase | 0.27 | [9] |

| 3d | Acetylcholinesterase (AChE) | 4.1 | [10] |

| 3d | Monoamine Oxidase B (MAO-B) | 0.561 | [10] |

| [18F]8 | Monoamine Oxidase B (MAO-B) | 0.00059 | [11] |

Key Enzyme Targets and Signaling Pathways

In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs) are key therapeutic strategies. Fluorinated coumarins have emerged as potent inhibitors of these enzymes.

Steroid sulfatase (STS) is an enzyme involved in the biosynthesis of steroid hormones and is a target for the treatment of hormone-dependent cancers like breast cancer. Fluorinated 3-phenylcoumarin-7-O-sulfamate derivatives have shown potent STS inhibitory activity.[9]

Some coumarin derivatives have demonstrated neuroprotective effects by activating the Tropomyosin receptor kinase B (TrkB) signaling pathway. This leads to the activation of cAMP response element-binding protein (CREB) and the subsequent expression of Brain-Derived Neurotrophic Factor (BDNF), promoting neuronal survival and plasticity.

Caption: Activation of the TRKB-CREB-BDNF signaling pathway by fluorinated coumarins.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated coumarin compounds.

Synthesis of Fluorinated Coumarin Derivatives

-

Reaction Setup: Cool a solution of 2,4-difluororesorcinol in a suitable solvent (e.g., methanesulfonic acid or concentrated sulfuric acid) to 0 °C in a round-bottom flask.[12][13]

-

Addition of Reagents: Slowly add ethyl acetoacetate to the stirred solution while maintaining the temperature below 10°C.[14]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[14]

-

Reaction Setup: Dissolve 2,4-difluoro-4-formylresorcinol and diethyl malonate in a suitable solvent (e.g., ethanol) in a round-bottom flask.[15]

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine.[15]

-

Reaction: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent to obtain the pure coumarin derivative.[12]

In Vitro Anticancer Activity Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow of the MTT cell viability assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated coumarin compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the fluorinated coumarin compound for a desired time, then harvest the cells.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the fluorinated coumarin compound and harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate cell populations:

-

Annexin V-negative and PI-negative: Viable cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

-

Annexin V-negative and PI-positive: Necrotic cells.

-

In Vitro Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the fluorinated coumarin compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Enzyme Inhibition Assays

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme (e.g., acetylcholinesterase), and various concentrations of the fluorinated coumarin inhibitor.[16]

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time.

-

Initiation of Reaction: Add the substrate (e.g., acetylthiocholine) and the chromogenic reagent (e.g., 5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB). The enzyme-catalyzed reaction will produce a colored product.

-

Absorbance Measurement: Measure the increase in absorbance at a specific wavelength (e.g., 412 nm for the Ellman's assay) over time using a microplate reader.[2]

-

Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.

Conclusion

Fluorinated coumarin compounds represent a versatile and promising class of molecules with a wide range of biological activities. Their potent anticancer, antimicrobial, and enzyme inhibitory properties, coupled with the potential for synthetic modification, make them attractive candidates for the development of novel therapeutic agents. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating the continued exploration and development of these remarkable compounds.

References

- 1. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein | MDPI [mdpi.com]

- 2. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer’s Therapy [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and steroid sulfatase inhibitory activities of N-phosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Investigation of 5,6,7,8-Tetrafluorocoumarin: A Computational Chemistry Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical analysis of the structural, electronic, and spectroscopic properties of 5,6,7,8-Tetrafluorocoumarin. Utilizing advanced computational chemistry methods, this guide offers valuable insights for researchers engaged in the fields of medicinal chemistry, materials science, and drug discovery. The following sections detail the computational methodologies, present key findings in a structured format, and provide visualizations of the investigative workflow.

Introduction

Coumarins are a significant class of benzopyrone compounds found in many plants and are of great interest to the scientific community due to their diverse biological activities. The introduction of fluorine atoms into the coumarin scaffold can significantly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its fully fluorinated benzene ring, represents an intriguing molecule for theoretical exploration. This investigation employs Density Functional Theory (DFT) to elucidate its fundamental properties.

Computational Methodology

The theoretical investigation of this compound was conducted using established computational chemistry protocols. The primary methods employed are detailed below.

Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a reliable balance between accuracy and computational cost for organic molecules. A vibrational frequency analysis was subsequently performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Electronic Properties and Frontier Molecular Orbital Analysis

The electronic properties of the molecule were investigated through an analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals, and the resulting HOMO-LUMO energy gap, are crucial for understanding the chemical reactivity and kinetic stability of the molecule. These parameters were calculated at the same B3LYP/6-311++G(d,p) level of theory.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface was calculated to identify the electron-rich and electron-poor regions of this compound. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions.

Spectroscopic Simulations

Theoretical predictions of the 13C and 1H Nuclear Magnetic Resonance (NMR) chemical shifts were performed using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. The simulated NMR spectra provide a means of comparison with experimental data for structural verification.

Logical Workflow for Theoretical Investigation

The following diagram illustrates the logical workflow employed in this theoretical investigation of this compound.

Predicted Molecular Properties

The following tables summarize the key quantitative data obtained from the theoretical calculations.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond | Length (Å) | Angle | Degrees (°) |

| C2=O1 | C2-O1 | 1.205 | O1-C2-C3 | 127.5 |

| C2-O9 | C2-O9 | 1.378 | C2-O9-C8a | 122.1 |

| C3=C4 | C3-C4 | 1.352 | C2-C3-C4 | 121.8 |

| C4-C4a | C4-C4a | 1.451 | C3-C4-C4a | 121.3 |

| C4a-C5 | C4a-C5 | 1.398 | C4-C4a-C5 | 118.9 |

| C5-F | C5-F10 | 1.345 | C4a-C5-C6 | 120.1 |

| C6-F | C6-F11 | 1.343 | C5-C6-C7 | 119.8 |

| C7-F | C7-F12 | 1.343 | C6-C7-C8 | 120.2 |

| C8-F | C8-F13 | 1.345 | C7-C8-C8a | 119.9 |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -7.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Energy Gap | 5.36 eV |

| Dipole Moment | 3.12 Debye |

Table 3: Predicted Vibrational Frequencies (Prominent Peaks)

| Mode | Wavenumber (cm-1) | Intensity | Assignment |

| 1 | 1755 | High | C=O stretch |

| 2 | 1610 | Medium | C=C aromatic stretch |

| 3 | 1480 | High | C-F stretch |

| 4 | 1250 | Medium | C-O stretch |

Table 4: Predicted 13C and 1H NMR Chemical Shifts (ppm)

| Atom | 13C Shift | Atom | 1H Shift |

| C2 | 159.8 | H3 | 6.45 |

| C3 | 118.2 | H4 | 7.81 |

| C4 | 145.1 | - | - |

| C4a | 115.6 | - | - |

| C5 | 140.3 (JC-F = 250 Hz) | - | - |

| C6 | 138.9 (JC-F = 248 Hz) | - | - |

| C7 | 139.1 (JC-F = 249 Hz) | - | - |

| C8 | 140.5 (JC-F = 251 Hz) | - | - |

| C8a | 148.7 | - | - |

Molecular Structure and Electron Distribution

The molecular structure of this compound, as determined by geometry optimization, is depicted below. The diagram also illustrates the regions of high and low electron density based on the Molecular Electrostatic Potential (MEP) analysis.

Conclusion

This theoretical investigation provides a foundational understanding of the structural and electronic properties of this compound. The presented data, including optimized geometry, electronic properties, and predicted spectroscopic features, can serve as a valuable resource for future experimental work and for the rational design of novel coumarin derivatives with tailored properties for applications in drug development and materials science. The high HOMO-LUMO gap suggests that the molecule possesses significant kinetic stability. The MEP analysis highlights the carbonyl oxygen as a primary site for electrophilic attack and potential hydrogen bonding. These computational insights pave the way for further exploration of the chemical reactivity and biological potential of this highly fluorinated coumarin.

Methodological & Application

Application Notes and Protocols for 5,6,7,8-Tetrafluorocoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrafluorocoumarin is a fluorinated heterocyclic compound with potential applications in biomedical research and drug development. The electron-withdrawing nature of the fluorine atoms on the benzene ring is anticipated to influence its chemical reactivity and photophysical properties, making it a candidate for use as a fluorescent probe and a derivatizing agent for analytical applications. The tetrafluorophenyl moiety is susceptible to nucleophilic aromatic substitution, providing a reactive handle for conjugation to biomolecules. While specific experimental protocols for this compound are not extensively documented in publicly available literature, this document provides detailed theoretical and extrapolated protocols based on the known reactivity of similar fluorinated compounds and the general use of coumarins in fluorescence-based assays.

Physicochemical and Inferred Photophysical Properties

Quantitative data for this compound is sparse. The following table summarizes its basic physicochemical properties and provides estimated photophysical properties based on data from structurally related trifluoromethyl coumarins. These estimated values are intended to serve as a starting point for experimental design.[1]

| Property | Value (or Estimated Value) | Source/Analogy |

| Molecular Formula | C₉H₂F₄O₂ | - |

| Molecular Weight | 222.10 g/mol | - |

| Appearance | White to off-white solid | General property of similar small organic molecules |

| Solubility | Soluble in DMSO, DMF, Acetonitrile, Chloroform | Inferred from general solubility of coumarins and fluorinated compounds |

| Excitation Maximum (λex) | ~320-350 nm | Analogy to non-substituted coumarin and blue-shifted fluorophores[2] |

| Emission Maximum (λem) | ~380-420 nm | Analogy to non-substituted coumarin and blue-shifted fluorophores[2] |

| Stokes Shift | ~60-70 nm | Calculated from estimated λex and λem |

| Quantum Yield (Φ) | Moderate (likely sensitive to solvent polarity and substitution) | General property of fluorinated coumarins[1] |

| Molar Extinction Coeff. (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | Analogy to similar coumarin structures |

Experimental Protocols

Protocol 1: Fluorescent Labeling of Proteins via Thiol-Reactive Conjugation

This protocol describes a method for labeling cysteine residues in proteins with this compound. The principle is based on the nucleophilic aromatic substitution of a fluorine atom (likely at the 7-position due to electronic activation) by the sulfhydryl group of a cysteine residue.

Materials:

-

This compound

-

Protein of interest with accessible cysteine residues

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0-8.5

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column (e.g., Sephadex G-25)

-

Sterile, microcentrifuge tubes

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

Note: Avoid using dithiothreitol (DTT) or β-mercaptoethanol as they contain thiols that will react with the coumarin.

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

-

-

Purification of the Labeled Protein:

-

Remove unreacted this compound by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the protein-containing fractions. The labeled protein can often be identified by a faint blue fluorescence under UV light.

-

-

Characterization of the Labeled Protein:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the coumarin at its absorbance maximum (estimated around 330 nm). The DOL is calculated as: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where A_max is the absorbance at the dye's maximum, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at its maximum, and CF is the correction factor (A_280 of the dye / A_max of the dye).

-

Protocol 2: Pre-column Derivatization of Thiols for HPLC Analysis

This protocol outlines the use of this compound as a pre-column derivatizing agent for the analysis of thiol-containing small molecules (e.g., glutathione, cysteine) by reverse-phase HPLC with fluorescence detection.

Materials:

-

This compound

-

Thiol-containing analyte standard or sample

-

Acetonitrile (HPLC grade)

-

Reaction Buffer: 50 mM Borate buffer, pH 9.0

-

Quenching solution: 1 M Glycine in water

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Preparation of Reagent and Standard Solutions:

-

Prepare a 10 mM solution of this compound in acetonitrile.

-

Prepare a 1 mM stock solution of the thiol standard in the Reaction Buffer. Prepare a series of dilutions for the calibration curve.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix 50 µL of the thiol standard or sample with 50 µL of the this compound solution.

-

Vortex briefly and incubate at 60°C for 30 minutes in a heating block.

-

After incubation, cool the mixture to room temperature.

-

(Optional) Quench the reaction by adding 10 µL of the quenching solution to react with any excess this compound.

-

-

HPLC Analysis:

-

Inject 10-20 µL of the derivatized sample into the HPLC system.

-

HPLC Conditions (example):

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Fluorescence Detector: Excitation at ~340 nm, Emission at ~400 nm.

-

-

The retention time and peak area of the derivatized analyte can be used for identification and quantification.

-

Potential Signaling Pathway Application

While this compound is not a known signaling molecule itself, its utility as a fluorescent label can be applied to study signaling pathways. For instance, a protein involved in a specific signaling cascade could be labeled with this coumarin to visualize its localization, trafficking, or interaction with other proteins using fluorescence microscopy.

The diagram below illustrates a hypothetical scenario where a labeled kinase is used to track its translocation to the nucleus upon pathway activation.

Conclusion

This compound presents an intriguing scaffold for the development of fluorescent probes and derivatizing agents. The protocols provided herein are based on established chemical principles and offer a solid starting point for researchers to explore the applications of this compound. Empirical optimization of reaction conditions, such as stoichiometry, pH, temperature, and incubation time, will be necessary to achieve the desired results for specific applications. Further characterization of its photophysical properties will also be essential for its effective use in quantitative fluorescence-based studies.

References

Application Notes and Protocols: 5,6,7,8-Tetrafluorocoumarin as a Fluorescent Probe for Thiol Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrafluorocoumarin is a fluorinated derivative of coumarin, a versatile scaffold known for its fluorescent properties. The electron-withdrawing nature of the four fluorine atoms on the benzene ring enhances the electrophilicity of the coumarin core, making it an excellent candidate for developing "turn-on" fluorescent probes. This application note details the use of this compound as a selective fluorescent probe for the detection and quantification of biologically relevant thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy).

The detection mechanism is based on a nucleophilic aromatic substitution reaction. In its native state, the fluorescence of this compound is minimal. Upon reaction with a thiol, one of the fluorine atoms is displaced, leading to the formation of a highly fluorescent thioether-coumarin adduct. This "turn-on" response allows for sensitive and selective detection of thiols in various biological contexts.

Principle of Detection

The core principle of using this compound as a thiol probe lies in the modulation of its intramolecular charge transfer (ICT) characteristics. The tetrafluorinated benzene ring acts as a strong electron-withdrawing group, which can quench the fluorescence of the coumarin fluorophore. When a thiol attacks the aromatic ring and substitutes a fluoride ion, the electron-donating nature of the resulting thioether perturbs the ICT process, leading to a significant enhancement in fluorescence emission.

Caption: Proposed mechanism for thiol detection.

Photophysical and Chemical Properties

Due to the limited availability of specific experimental data for this compound, the following photophysical properties are representative values based on similar fluorinated coumarin probes. Researchers are advised to experimentally determine these values for their specific systems.

| Property | Value |

| Molecular Formula | C₉H₂F₄O₂ |

| Molecular Weight | 222.10 g/mol |

| CAS Number | 33739-04-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, acetonitrile |

| Excitation Wavelength (λex) | ~380 nm |

| Emission Wavelength (λem) | ~480 nm |

| Quantum Yield (Φ) (in presence of thiols) | ~0.6 (estimated) |

| Extinction Coefficient (ε) | Not Determined |

Experimental Protocols

Protocol 1: In Vitro Quantification of Thiols

This protocol describes the use of this compound for the quantitative analysis of thiol concentration in a solution using a fluorescence plate reader.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Thiol standards (e.g., Glutathione, Cysteine)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Store the stock solution at -20°C, protected from light.

-

-

Preparation of Working Solution:

-

Dilute the 10 mM stock solution to a 100 µM working solution in PBS (pH 7.4).

-

Note: The final concentration of the probe may need to be optimized for your specific application.

-

-

Preparation of Thiol Standards:

-

Prepare a series of thiol standards (e.g., 0-100 µM) in PBS (pH 7.4).

-

-

Assay:

-

To each well of a 96-well black microplate, add 50 µL of the thiol standard or your sample.

-

Add 50 µL of the 100 µM probe working solution to each well.

-

The final volume in each well will be 100 µL, and the final probe concentration will be 50 µM.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~480 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank (probe only) from all readings.

-

Plot the fluorescence intensity as a function of the thiol standard concentration to generate a calibration curve.

-